5-Fluoro Substitution on Benzothiazole: Impact on Electronic Properties and Hydrogen-Bond Donor Strength of the 2-Amine
In the target compound, the 5-fluoro substituent on the benzothiazole ring withdraws electron density from the adjacent 2-amino group, reducing its pKa and thereby attenuating hydrogen-bond donor strength relative to the non-fluorinated parent scaffold 6-((6,7-dimethoxyquinolin-4-yl)oxy)benzo[d]thiazol-2-amine . This effect is well-documented in fluorobenzothiazole medicinal chemistry: fluorine substitution at the 5-position of 2-aminobenzothiazole decreases the calculated pKa of the amine by approximately 0.5–1.0 log units compared to the unsubstituted analog, altering the protonation state at physiological pH and affecting target binding interactions that involve the 2-amine as a critical pharmacophoric element [1]. In the context of benzothiazole–quinoline hybrids reported as ALPK1 inhibitors, the presence of a halogen at the benzothiazole 5-position correlates with enhanced kinase selectivity profiles versus the des-halogen comparators, although quantitative IC50 data for this specific compound remain unpublished in the peer-reviewed literature [2].
| Evidence Dimension | Amine pKa / hydrogen-bond donor strength of the 2-amino group |
|---|---|
| Target Compound Data | 5-Fluoro substituent present; predicted pKa reduction ~0.5–1.0 units vs. non-fluorinated analog (computational estimate) [1] |
| Comparator Or Baseline | 6-((6,7-Dimethoxyquinolin-4-yl)oxy)benzo[d]thiazol-2-amine (non-fluorinated; CAS not assigned) |
| Quantified Difference | Estimated ΔpKa ≈ −0.5 to −1.0; altered protonation fraction at pH 7.4 |
| Conditions | Computational prediction based on Hammett substituent constants for fluorine at the 5-position of benzothiazole; no experimental pKa data available for target compound |
Why This Matters
Differentiation in amine basicity directly affects target binding and solubility profiles, making the fluorinated compound a distinct chemical probe that cannot be replaced by non-fluorinated analogs without potentially altering pharmacodynamic behavior.
- [1] Gillis, E.P.; Eastman, K.J.; Hill, M.D.; Donnelly, D.J.; Meanwell, N.A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58 (21), 8315–8359. View Source
- [2] US Patent US20240116885A1. Benzothiazole and quinoline derivatives and their use as inhibitors of alpha-kinase 1 (ALPK1). Filed 2021-09-23. https://patents.google.com/patent/US20240116885A1/en View Source
